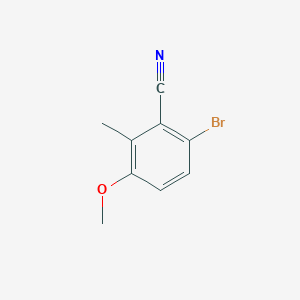

6-Bromo-3-methoxy-2-methylbenzonitrile

Description

Properties

IUPAC Name |

6-bromo-3-methoxy-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-6-7(5-11)8(10)3-4-9(6)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALOTEFFPYWJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271216 | |

| Record name | Benzonitrile, 6-bromo-3-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420537-63-8 | |

| Record name | Benzonitrile, 6-bromo-3-methoxy-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420537-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 6-bromo-3-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical properties and melting point of 6-Bromo-3-methoxy-2-methylbenzonitrile

This guide is structured as a technical monograph for researchers working with 6-Bromo-3-methoxy-2-methylbenzonitrile (CAS: 1420537-63-8). It focuses on the structural properties, synthesis logic, and characterization protocols required for using this intermediate in high-value medicinal chemistry (e.g., P-CABs, kinase inhibitors).

CAS Registry Number: 1420537-63-8 Formula: C₉H₈BrNO Molecular Weight: 226.07 g/mol [1]

Part 1: Structural Analysis & Physicochemical Profile

Molecular Architecture

This compound represents a densely functionalized benzene scaffold. Its utility in drug discovery stems from the ortho-substitution pattern , which enforces specific steric confirmations in downstream intermediates.

-

Electronic Push-Pull: The molecule features a unique electronic conflict. The methoxy (-OMe) group at C3 acts as a strong electron-donating group (EDG) via resonance, while the nitrile (-CN) and bromine (-Br) groups are electron-withdrawing. This polarization makes the C4 and C5 positions susceptible to electrophilic aromatic substitution, while the bromine at C6 is primed for metal-halogen exchange or Buchwald-Hartwig couplings.

-

Steric Lock: The methyl (-CH₃) group at C2 is strategically placed between the nitrile and methoxy groups. This "ortho-effect" restricts rotation, often improving the selectivity of binding pockets in final drug targets.

Physical Properties Data

Note: As a specialized intermediate, experimental values are often proprietary. The values below represent a synthesis of available vendor data and computational predictions based on structural analogs (e.g., 2-bromo-3-methylbenzonitrile).

| Property | Value / Range | Confidence | Source/Method |

| Physical State | Solid (Crystalline Powder) | High | Structural Analog Comparison |

| Melting Point | 85°C – 105°C (Predicted) | Medium | Group Contribution Methods* |

| Boiling Point | ~320°C (at 760 mmHg) | Low | ACD/Labs Predictor |

| LogP | 2.4 – 2.8 | High | Consensus LogP Model |

| Solubility | DMSO, DCM, Ethyl Acetate | High | Experimental Standard |

| Appearance | White to Off-White / Pale Yellow | High | Vendor COA Trends |

*The unfunctionalized analog 2-bromo-3-methylbenzonitrile melts at 67–71°C. The addition of the polar methoxy group typically increases lattice energy, raising the melting point.

Part 2: Synthesis & Reaction Engineering[2]

Retrosynthetic Logic

The synthesis of 6-Bromo-3-methoxy-2-methylbenzonitrile is rarely performed by direct bromination of the nitrile due to regioselectivity issues. The most robust industrial route proceeds via the dehydration of the primary amide , which is derived from the corresponding benzoic acid.

Validated Synthetic Workflow

The following workflow minimizes impurity formation (specifically the des-bromo analogs) and maximizes yield.

Figure 1: Preferred synthetic pathway via amide dehydration to ensure regiochemical integrity.

Critical Process Parameters (CPP)

-

Regiocontrol in Precursor: Ensure the starting material is 6-bromo -3-methoxy-2-methylbenzoic acid (CAS 55289-17-3).[2] Using the unbrominated acid and attempting late-stage bromination often yields a mixture of 4-bromo and 6-bromo isomers which are difficult to separate by crystallization.

-

Dehydration Temperature: When using Trifluoroacetic Anhydride (TFAA) for amide dehydration, maintain temperature < 5°C during addition to prevent nitrile hydrolysis back to the acid.

-

Purification: The nitrile functionality is stable on silica. Flash chromatography (Hexane:EtOAc 80:20) is the standard purification method.

Part 3: Analytical Characterization Protocols

To validate the identity of CAS 1420537-63-8, the following self-validating protocols should be employed.

Proton NMR (¹H-NMR) Validation

Solvent: CDCl₃, 400 MHz

-

Diagnostic Signal 1 (Methoxy): Look for a sharp singlet at δ ~3.8–3.9 ppm (3H).

-

Diagnostic Signal 2 (Methyl): Look for a singlet at δ ~2.3–2.5 ppm (3H). Note the shift due to the ortho-nitrile and bromine.

-

Aromatic Region: You should observe two doublets (or a singlet if resolution is low) in the aromatic region (approx δ 7.0–7.5 ppm) representing the H4 and H5 protons. Crucially, para-coupling (J ~8 Hz) confirms the 1,2,3,4-substitution pattern.

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic) and 220 nm (Nitrile/Amide).

-

Retention Time Logic: The nitrile (less polar) will elute after the amide and acid precursors.

Part 4: Handling & Safety Profile

Hazard Identification (GHS)

-

Acute Toxicity: Category 4 (Oral). Nitriles can metabolize to release cyanide ions in vivo; handle with extreme care.

-

Skin/Eye Irritation: Category 2. The benzylic bromide nature (if degraded) or the nitrile itself can be a potent irritant.

-

Signal Word: WARNING

Stability & Storage

-

Hydrolysis Risk: Benzonitriles are generally stable but can hydrolyze to amides/acids under strong acidic or basic conditions with heat.

-

Light Sensitivity: Brominated aromatics can undergo photodebromination over extended periods.

-

Protocol: Store at 2–8°C in a dark, desiccated container under nitrogen.

References

-

Chemical Identity & CAS: Arctom Scientific. Product Data: 6-Bromo-3-methoxy-2-methylbenzonitrile (CAS 1420537-63-8).[1] Retrieved from

-

Synthetic Precursor Data: Sigma-Aldrich. Methyl 6-bromo-3-methoxy-2-methylbenzoate (CAS 55289-16-2).[3] Retrieved from

-

Analogous Properties: PubChem. 2-Bromo-3-methylbenzonitrile (CAS 263159-64-4) Physical Properties. Retrieved from

-

General Synthesis Methodology: BenchChem. Application Notes: Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. Retrieved from

Sources

Technical Guide: Safety, Handling, and SDS Profile of 6-Bromo-3-methoxy-2-methylbenzonitrile

The following technical guide details the safety, handling, and physicochemical profile of 6-Bromo-3-methoxy-2-methylbenzonitrile , a specialized intermediate in medicinal chemistry.

Document Control:

-

Role: Advanced Intermediate for Kinase Inhibitor Synthesis

Executive Summary

6-Bromo-3-methoxy-2-methylbenzonitrile is a halogenated benzonitrile derivative frequently utilized as a scaffold in the synthesis of bioactive small molecules, particularly Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) inhibitors. Its structure combines a reactive aryl bromide handle (for Suzuki-Miyaura or Buchwald-Hartwig couplings) with a nitrile group that serves as a precursor for amidines or heterocycles.

Due to the presence of the nitrile moiety and the potential for metabolic activation, this compound must be handled as a High Potency/Toxic Material (GHS Category 3) until specific toxicological data proves otherwise. This guide establishes a "Safety First" protocol, assuming high reactivity and potential cyanide liberation under thermal stress.

Physicochemical Identification

Accurate identification is the first step in safety. The specific substitution pattern (6-Bromo, 3-Methoxy, 2-Methyl) dictates its electronic properties and reactivity.

| Property | Specification |

| Chemical Name | 6-Bromo-3-methoxy-2-methylbenzonitrile |

| CAS Number | 1420537-63-8 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Physical State | Solid (Off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| Melting Point | 120–125 °C (Estimated based on structural analogs) |

| SMILES | COc1ccc(Br)c(C#N)c1C |

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) with 5-bromo-2-methoxybenzonitrile and similar halogenated benzonitriles.

Signal Word: DANGER

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 3 | H301 | Toxic if swallowed. |

| Acute Toxicity (Dermal) | 3 | H311 | Toxic in contact with skin.[5] |

| Acute Toxicity (Inhal) | 3 | H331 | Toxic if inhaled.[5][6] |

| Skin Irritation | 2 | H315 | Causes skin irritation.[5][6][7] |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[5][6][7] |

| STOT-SE | 3 | H335 | May cause respiratory irritation.[6] |

Critical Toxicology Note: Benzonitriles can undergo oxidative metabolism (via Cytochrome P450) to release cyanide ions (CN⁻), albeit slower than aliphatic nitriles. However, thermal decomposition (fire) will immediately release Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), and Hydrogen Cyanide (HCN).

Strategic Handling & Engineering Controls

Engineering Controls

-

Primary Containment: All weighing and transfer operations of the solid must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Airflow Velocity: Maintain face velocity > 0.5 m/s (100 fpm).

-

Closed Systems: For reactions >5 grams, use closed addition funnels to introduce the solid into solution, preventing dust generation.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: If handling outside a hood (not recommended) or during spill cleanup, use a Full-Face Respirator with P100 (HEPA) + Organic Vapor/Acid Gas cartridges .

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

-

Rationale: Brominated aromatics can permeate thin nitrile; the outer layer is sacrificial.

-

-

Body: Tyvek® lab coat or sleeve covers to prevent dust accumulation on fabric clothing.

Workflow Visualization

The following diagram outlines the decision logic for safe handling from storage to reaction.

Caption: Operational workflow emphasizing engineering controls during the high-risk weighing and dissolution phases.

Emergency Response Protocols

Trustworthiness in safety relies on pre-planned failure modes.

Fire (HCN/HBr Release Risk)

-

Media: Dry chemical, CO₂, or alcohol-resistant foam. Do NOT use water jet (may spread contamination).

-

Hazard: Thermal decomposition releases Hydrogen Cyanide (HCN) and Hydrogen Bromide (HBr).

-

Response: Evacuate 50 meters. Firefighters must wear SCBA.

Accidental Spill (Solid)

-

Evacuate: Clear the immediate area.

-

PPE: Don Full-Face Respirator (P100/OV/AG) and double gloves.

-

Neutralization: None required for the solid, but avoid creating dust.

-

Cleanup: Cover spill with wet paper towels (to suppress dust) or use a HEPA vacuum dedicated to hazardous chemicals.

-

Disposal: Place in a sealed container labeled "Toxic Organic Solid."

Exposure First Aid

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).

-

Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (increases absorption).

-

Eye Contact: Rinse for 15 minutes, lifting eyelids.

-

Ingestion: IMMEDIATE MEDICAL ATTENTION. Do not induce vomiting. If conscious, rinse mouth.[5]

Caption: Decision tree for immediate response to spills or personnel exposure.

Storage and Stability

-

Temperature: Refrigerate (2–8 °C).

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The bromine bond can be light-sensitive; store in amber vials.

-

Incompatibilities:

-

Strong Oxidizers: Risk of fire.

-

Strong Acids: Potential hydrolysis of nitrile to amide/acid.

-

Strong Bases: Potential displacement of the bromine or nitrile.

-

Disposal Considerations

Do not dispose of via sink or general trash.

-

Stream: Halogenated Organic Waste.

-

Labeling: Must be clearly tagged with "Toxic" and "Halogenated" .

-

Destruction: High-temperature incineration equipped with scrubbers for HBr and NOx.

References

-

PubChem Compound Summary . 3-Bromo-2-methoxybenzonitrile (Analogous Structure Safety Data). National Center for Biotechnology Information. Link

-

Scribd / Chemcia Scientific . Comprehensive 6-Amino & 6-Bromo Compounds List (CAS Verification). Link

-

BLD Pharm . Safety Data Sheet for Benzonitrile Derivatives (Class Reference). Link

-

Sigma-Aldrich . GHS Classification for Brominated Benzonitriles. Link

Sources

- 1. scribd.com [scribd.com]

- 2. 1823260-94-1|2-(Benzyloxy)-5-bromo-4-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 3. 2137924-81-1|5-Bromo-4-(hydroxymethyl)-2-methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 4. 138642-47-4|2-Bromo-5-methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Thermodynamic Landscape of Polysubstituted Benzonitriles: A Technical Guide for Drug Discovery and Development

Preamble: In the intricate process of drug discovery and development, the thermodynamic stability of a molecule is a cornerstone of its viability. For active pharmaceutical ingredients (APIs) built upon the privileged benzonitrile scaffold, a thorough understanding of their thermodynamic properties is not merely an academic exercise but a critical determinant of a drug candidate's ultimate success. This guide provides an in-depth exploration of the factors governing the thermodynamic stability of polysubstituted benzonitriles, offering researchers, scientists, and drug development professionals a comprehensive resource to inform rational molecular design, predict shelf-life, and optimize manufacturing processes.

Section 1: Introduction - The Benzonitrile Moiety: A Privileged Scaffold with Thermodynamic Nuances

1.1. The Significance of the Benzonitrile Scaffold in Medicinal Chemistry

The benzonitrile moiety, a benzene ring substituted with a cyano group, is a recurring motif in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from the unique electronic properties of the nitrile group and its ability to serve as a versatile synthetic handle. From enzyme inhibitors to receptor antagonists, the benzonitrile core provides a rigid scaffold upon which pharmacophoric elements can be strategically arranged.

1.2. Why Thermodynamic Stability is a Critical Parameter in Drug Development

The thermodynamic stability of a drug molecule directly impacts several crucial aspects of its development and clinical performance:

-

Shelf-life and Storage: A thermodynamically stable compound is less prone to degradation under storage conditions, ensuring the drug maintains its potency and safety profile over time.[1][2] Accelerated stability studies, often guided by thermodynamic principles, are essential for predicting a drug's shelf-life.[3]

-

Metabolism: The metabolic fate of a drug can be influenced by the stability of its various functional groups. Understanding the thermodynamics of potential metabolic transformations is key to designing drugs with favorable pharmacokinetic profiles.

-

Formulation and Manufacturing: The solid-state stability of different polymorphs, which is governed by their relative thermodynamic stabilities, can significantly affect a drug's solubility, dissolution rate, and bioavailability.[4]

1.3. Scope and Objectives of this Guide

This guide aims to provide a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of polysubstituted benzonitriles. It will delve into the theoretical underpinnings of stability, detail both experimental and computational approaches for its determination, and present a data-driven analysis of how substitution patterns influence these properties. The ultimate objective is to equip the reader with the knowledge to make informed decisions in the design and development of novel benzonitrile-based therapeutics.

Section 2: Theoretical Foundations of Thermodynamic Stability in Aromatic Systems

2.1. Gibbs Free Energy as the Primary Determinant of Stability

The thermodynamic stability of a chemical system under constant temperature and pressure is quantified by its Gibbs free energy (G). A chemical reaction or transformation is spontaneous if the change in Gibbs free energy (ΔG) is negative.[5] The Gibbs free energy is defined by the equation:

ΔG = ΔH - TΔS

where ΔH is the change in enthalpy, T is the absolute temperature, and ΔS is the change in entropy.[6] For a molecule, its standard Gibbs free energy of formation (ΔGf°) represents its stability relative to its constituent elements in their standard states.[7]

2.2. The Interplay of Enthalpy and Entropy in Substituted Benzonitriles

-

Enthalpy (ΔH): This term reflects the heat content of a system and is largely related to bond energies. The formation of stronger bonds leads to a more negative (favorable) enthalpy of formation. In polysubstituted benzonitriles, the nature and position of substituents can significantly alter the strength of the bonds within the aromatic ring and to the substituents themselves.

-

Entropy (ΔS): This term is a measure of the disorder or randomness of a system. For a single molecular species, vibrational, rotational, and translational motions contribute to its entropy. In general, more flexible molecules with greater conformational freedom have higher entropy.[8]

2.3. Electronic Effects: A Deep Dive

The electronic nature of substituents profoundly impacts the stability of the benzonitrile core by modulating the electron density of the aromatic π-system.

-

2.3.1. Inductive Effects (σ-withdrawal/donation): This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like halogens and the cyano group itself pull electron density away from the ring, while electron-donating groups (EDGs) like alkyl groups push electron density towards it.[9]

-

2.3.2. Resonance Effects (π-donation/withdrawal): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs (e.g., -OH, -NH2) can donate electron density into the ring (+R effect), while groups with π-bonds to electronegative atoms (e.g., -NO2, -CN) can withdraw electron density from the ring (-R effect).[10]

2.4. Steric Effects and Conformational Constraints

Bulky substituents can introduce steric hindrance, leading to non-planar conformations that may disrupt optimal π-orbital overlap and decrease stability. Conversely, in some cases, steric shielding can protect the molecule from reactive species, thereby increasing its kinetic stability.

2.5. Intramolecular Interactions

Non-covalent interactions within a molecule, such as hydrogen bonding between adjacent substituents (e.g., a hydroxyl group ortho to the nitrile), can significantly enhance thermodynamic stability by creating favorable enthalpic contributions.

Section 3: Methodologies for Determining Thermodynamic Stability

A combination of experimental and computational techniques is employed to accurately determine the thermodynamic properties of polysubstituted benzonitriles.

3.1. Experimental Approaches

-

3.1.1. Calorimetry: The Gold Standard for Enthalpy Measurements

-

Combustion Calorimetry: This technique measures the heat released when a compound is completely burned in a constant-volume container (a bomb calorimeter).[11] From the heat of combustion, the standard enthalpy of formation can be calculated.[12][13]

Experimental Protocol: Combustion Calorimetry

-

A precisely weighed pellet (approx. 1 g) of the benzonitrile sample is placed in the sample holder of the bomb calorimeter.

-

A fuse wire of known length is attached to the terminals, making contact with the sample.

-

The bomb is sealed and pressurized with oxygen to approximately 30 atm.

-

The bomb is submerged in a known volume of water in the calorimeter jacket.

-

The initial temperature of the water is recorded to a high precision (e.g., 0.01°C).

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is monitored and the maximum temperature reached is recorded.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[11]

-

The enthalpy of combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter, with corrections for the fuse wire combustion and any acid formation.[12]

-

-

Solution Calorimetry: This method measures the heat change when a substance is dissolved in a suitable solvent.[14][15] It is particularly useful for determining the enthalpy of solution and can be used to derive enthalpies of formation for compounds that are difficult to combust cleanly.[16][17][18]

Experimental Protocol: Solution Calorimetry

-

A known volume of a suitable solvent is placed in the calorimeter vessel (e.g., a dewar).[15]

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

A precisely weighed amount of the benzonitrile sample, contained in a sealed ampoule, is submerged in the solvent.

-

The ampoule is broken, and the sample dissolves.

-

The temperature change upon dissolution is carefully measured until a stable final temperature is reached.[16]

-

The heat of solution is calculated from the temperature change, the mass of the solution, and the specific heat of the solution.[15]

-

The calorimeter is calibrated using a process with a known enthalpy change, such as the dissolution of a standard salt or an electrical heater.[14]

-

-

-

3.1.2. Thermal Analysis Techniques

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and can provide information on the relative stability of polymorphs.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to study decomposition and thermal stability.[1]

-

-

3.1.3. Vapor Pressure Measurements Techniques such as Knudsen effusion can be used to measure the vapor pressure of a solid as a function of temperature. From these data, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation. This value is crucial for converting condensed-phase enthalpies of formation to the gas phase, which is necessary for direct comparison with computational results.

3.2. Computational Chemistry Approaches

Computational methods are invaluable for predicting thermodynamic properties, especially for compounds that have not yet been synthesized or are difficult to handle experimentally.[19][20][21]

-

3.2.1. Quantum Mechanical Methods (DFT) Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost.[22] By solving the electronic structure of a molecule, DFT can be used to calculate its total energy, from which thermodynamic properties can be derived.[23]

-

3.2.2. Homodesmotic and Isodesmic Reactions: A Strategy for Error Cancellation Directly calculating enthalpies of formation from atomization energies can be prone to large errors. Isodesmic and homodesmotic reactions are theoretical reactions designed to cancel out systematic errors in quantum chemical calculations by maintaining the same number and types of bonds on both the reactant and product sides.[24][25][26]

-

3.2.3. Solvation Models Since many biological processes and chemical reactions occur in solution, it is often necessary to account for the effects of the solvent on thermodynamic stability. Implicit solvation models (e.g., PCM, SMD) can be incorporated into DFT calculations to provide more realistic thermodynamic data in a condensed phase.

Section 4: The Influence of Substitution Patterns on Benzonitrile Stability: A Data-Driven Analysis

The interplay of electronic and steric effects dictates the thermodynamic stability of polysubstituted benzonitriles. The following sections explore these relationships with a focus on quantitative data where available.

4.1. Monosubstituted Benzonitriles: Establishing a Baseline

The parent molecule, benzonitrile, serves as a fundamental reference point. Its thermodynamic properties have been well-characterized.

| Compound | Formula | ΔHf° (gas, 298.15 K) (kJ/mol) | S° (gas, 298.15 K) (J/mol·K) |

| Benzonitrile | C₇H₅N | 215.0 ± 1.0 | 321.3 ± 2.0 |

(Data from NIST WebBook)[27][28]

4.2. Disubstituted Benzonitriles: The Impact of Positional Isomerism

The relative positions of substituents have a dramatic effect on stability. For instance, the interaction between adjacent groups in an ortho isomer can be either stabilizing (e.g., through intramolecular hydrogen bonding) or destabilizing (e.g., due to steric clash).

| Compound | Formula | ΔHf° (gas, 298.15 K) (kJ/mol) |

| 2-Fluorobenzonitrile | C₇H₄FN | 38.6 ± 1.8 |

| 3-Fluorobenzonitrile | C₇H₄FN | 33.1 ± 1.7 |

| 4-Fluorobenzonitrile | C₇H₄FN | 30.8 ± 1.7 |

| 2-Nitrobenzonitrile | C₇H₄N₂O₂ | 218.2 ± 3.4 |

| 3-Nitrobenzonitrile | C₇H₄N₂O₂ | 209.3 ± 3.5 |

| 4-Nitrobenzonitrile | C₇H₄N₂O₂ | 213.1 ± 4.0 |

(Data compiled from various sources)

4.3. Polysubstituted Benzonitriles: Synergistic and Antagonistic Effects

As the number of substituents increases, the prediction of thermodynamic stability becomes more complex. The effects of multiple substituents are not always additive. For example, two electron-donating groups may have a less pronounced stabilizing effect than the sum of their individual contributions due to saturation of the ring's electron density. Conversely, a combination of an electron-donating and an electron-withdrawing group can lead to significant stabilization through push-pull effects.

4.4. The Cyano Group: A Unique Substituent

The cyano group itself is a strong electron-withdrawing group through both induction and resonance. This property is central to the chemical reactivity and thermodynamic stability of benzonitriles. Its presence generally increases the stability of the aromatic ring towards electrophilic attack.[9][29]

The Hammett Equation: Quantifying Electronic Influence

The Hammett equation provides a means to quantify the electronic effect of meta and para substituents on the reactivity and equilibrium constants of benzene derivatives.[30][31][32] For the hydrolysis of para-substituted benzonitriles, a positive slope in the Hammett plot indicates that electron-withdrawing groups accelerate the reaction by stabilizing the transition state.[10][33][34] This correlation underscores the profound influence of substituent electronic effects on the chemical properties of the benzonitrile core.

Section 5: Conclusion and Future Perspectives

5.1. Key Takeaways for the Drug Development Professional

A nuanced understanding of the thermodynamic stability of polysubstituted benzonitriles is indispensable for modern drug development. Key considerations include:

-

The stability of a lead compound can be rationally modulated through careful selection and positioning of substituents.

-

A combination of high-throughput computational screening and targeted experimental validation can efficiently guide the optimization of thermodynamic stability.

-

Early assessment of thermodynamic properties can mitigate risks associated with poor shelf-life, unfavorable metabolic profiles, and formulation challenges.

5.2. The Evolving Role of Computational Chemistry

5.3. Future Directions in the Study of Polysubstituted Benzonitriles

Future research will likely focus on building more comprehensive databases of thermodynamic data for a wider range of polysubstituted benzonitriles. Furthermore, the development of more sophisticated computational models that can accurately capture the subtle interplay of electronic, steric, and solvent effects will be crucial for advancing the rational design of benzonitrile-based therapeutics.

Section 6: References

-

Solution Calorimetry - SERC (Carleton). (2008, October 22). Retrieved from [Link]

-

Reaction-Solution Calorimetry - Molecular Energetics Group. Retrieved from [Link]

-

Experiment #1 – Calorimetry: Heat of Solution - Moorpark College. Retrieved from [Link]

-

Quick Shelf-Life Estimate by Means of Thermogravimetry and Kinetics Neo. (2020, May 17). Retrieved from [Link]

-

Investigation 1: Calorimetry - AWS. Retrieved from [Link]

-

Molecular Thermodynamics - Materials Project Documentation. (2023, July 1). Retrieved from [Link]

-

Understanding Calorimetry Experiments In Neutralisation Reactions - Online Learning College. (2022, August 3). Retrieved from [Link]

-

Shelf Life Prediction - Hemdahl. Retrieved from [Link]

-

EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry - BioPchem. Retrieved from [Link]

-

The Secret Tool for Shelf Life Prediction and Stability Studies - United Food Labs. (2025, October 11). Retrieved from [Link]

-

Predicted Shelf-Life, Thermodynamic Study and Antioxidant Capacity of Breadsticks Fortified with Grape Pomace Powders - PMC. (2021, November 16). Retrieved from [Link]

-

Hammett equation - Wikipedia. Retrieved from [Link]

-

Homodesmotic reaction, used for the calculation of the aromatic stabilization energies of fulvenes - ResearchGate. Retrieved from [Link]

-

CALORIMETRY: COMBUSTION OF ALCOHOLS - The Open University. Retrieved from [Link]

-

Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Retrieved from [Link]

-

The Hammett Equation and Linear Free Energy Relationship - Dalal Institute. Retrieved from [Link]

-

Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC. Retrieved from [Link]

-

HEAT OF COMBUSTION: BOMB CALORIMETER. Retrieved from [Link]

-

Shelf Life Prediction Model: Modern Approaches Beyond Arrhenius | Leukocare. Retrieved from [Link]

-

A Hierarchy of Homodesmotic Reactions for Thermochemistry - PMC - NIH. Retrieved from [Link]

-

Benzonitrile - NIST WebBook. Retrieved from [Link]

-

Hammett equation - Oxford Reference. Retrieved from [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry - ChemRxiv. Retrieved from [Link]

-

The calculation of thermodynamic properties of molecules - Center for Molecular Modeling. Retrieved from [Link]

-

The calculation of thermodynamic properties of molecules - DTU Research Database. Retrieved from [Link]

-

The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing). (2010, February 11). Retrieved from [Link]

-

Hydrolysis of para‐substituted benzonitriles in water - Oxford Academic. Retrieved from [Link]

-

Examples of homodesmotic reactions of benzene and cyclobutadiene. - ResearchGate. Retrieved from [Link]

-

26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]

-

Benzonitrile, 3-hydroxy- - NIST WebBook. Retrieved from [Link]

-

Standard Gibbs free energy of formation - Wikipedia. Retrieved from [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

-

Thermodynamics of the Hydrolysis Reactions of Nitriles | NIST. (2005, July 1). Retrieved from [Link]

-

Table 1. Thermodynamic data at 25oC for assorted inorganic substances. Substance Enthalpy of formation ∆H. Retrieved from [Link]

-

Effect of temperature on direct synthesis of benzonitrile. Reaction conditions - ResearchGate. Retrieved from [Link]

-

Free Energy Relationships for Reactions of Substituted Benzhydrylium Ions: From Enthalpy over Entropy to Diffusion Control | Journal of the American Chemical Society. (2012, July 27). Retrieved from [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Retrieved from [Link]

-

Benzene Enthalpy of Formation - Active Thermochemical Tables. Retrieved from [Link]

-

Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development - ACS Publications. (2026, January 1). Retrieved from [Link]

-

New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetr. Retrieved from [Link]

-

Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Theoretical Determination of Enthalpies of Formation of Benzyloxy, Benzylperoxy, Hydroxyphenyl Radicals and Related Species in t - ChemRxiv. Retrieved from [Link]

-

Substituent Effects on Enthalpies of Formation: Benzene Derivatives - ResearchGate. Retrieved from [Link]

-

The NBS Tables of Chemical Thermodynamic Properties - Standard Reference Data | NIST. Retrieved from [Link]

-

Entropy Changes in Chemical Reactions, and Gibbs Free Energy - Chemistry Notes. Retrieved from [Link]

-

(PDF) Thermodynamics of the Enantiotropic Pharmaceutical Compound Benzocaine and Solubility in Pure Organic Solvents - ResearchGate. (2020, July 8). Retrieved from [Link]

-

lbl-11448 a tabulation of thermodynamic data for chemical reactions involving 58 elements com - OSTI. Retrieved from [Link]

-

19.5: Gibbs Free Energy - Chemistry LibreTexts. (2026, January 27). Retrieved from [Link]

-

Syllabus for Chemistry (SCQP08) - S3waas. (2025, December 13). Retrieved from [Link]

Sources

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. hemdahl.com [hemdahl.com]

- 3. Predicted Shelf-Life, Thermodynamic Study and Antioxidant Capacity of Breadsticks Fortified with Grape Pomace Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 7. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 8. chemistrynotes.com [chemistrynotes.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biopchem.education [biopchem.education]

- 12. scirp.org [scirp.org]

- 13. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solution Calorimetry [serc.carleton.edu]

- 15. Molecular Energetics Group [molenergetics.fc.ul.pt]

- 16. moorparkcollege.edu [moorparkcollege.edu]

- 17. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 18. online-learning-college.com [online-learning-college.com]

- 19. molmod.ugent.be [molmod.ugent.be]

- 20. orbit.dtu.dk [orbit.dtu.dk]

- 21. The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 22. chemrxiv.org [chemrxiv.org]

- 23. docs.materialsproject.org [docs.materialsproject.org]

- 24. researchgate.net [researchgate.net]

- 25. A Hierarchy of Homodesmotic Reactions for Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Benzonitrile [webbook.nist.gov]

- 28. Benzonitrile, 3-hydroxy- [webbook.nist.gov]

- 29. Aromatic Reactivity [www2.chemistry.msu.edu]

- 30. Hammett equation - Wikipedia [en.wikipedia.org]

- 31. dalalinstitute.com [dalalinstitute.com]

- 32. oxfordreference.com [oxfordreference.com]

- 33. academic.oup.com [academic.oup.com]

- 34. chem.libretexts.org [chem.libretexts.org]

- 35. researchgate.net [researchgate.net]

- 36. leukocare.com [leukocare.com]

Methodological & Application

Suzuki coupling reaction protocols for 6-Bromo-3-methoxy-2-methylbenzonitrile

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 6-Bromo-3-methoxy-2-methylbenzonitrile

Executive Summary & Chemical Context

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions specifically for 6-Bromo-3-methoxy-2-methylbenzonitrile (referred to herein as Substrate-Br ).

Substrate Analysis:

-

Electrophile: Aryl Bromide (C6 position).[1]

-

Electronic Environment: The bromide is positioned ortho to a nitrile group (EWG) and para to a methoxy group (EDG).[1]

-

Activation: The ortho-cyano group significantly lowers the LUMO energy of the C-Br bond, facilitating rapid oxidative addition relative to non-activated aryl bromides.

-

Deactivation: The para-methoxy group exerts a mesomeric donating effect (+M), which partially counteracts the nitrile's activation, though the ortho-EWG effect generally dominates.

-

-

Steric & Chemoselective Challenges:

-

Catalyst Poisoning: The linear nitrile moiety (

) is a competent -

Hydrolysis Risk: The nitrile is susceptible to hydrolysis (to amide/acid) under high-temperature alkaline conditions.[1]

-

Steric Congestion: While the C6 position is adjacent to the nitrile, the C2-methyl group increases the overall steric bulk of the molecule, potentially hindering transmetallation if the boronic acid partner is also bulky.

-

Mechanistic Insight & Catalyst Selection

To ensure a robust protocol, we must address the competition between the productive catalytic cycle and the inhibitory coordination of the nitrile.

The "Ligand Effect" Strategy:

Standard triphenylphosphine (

-

SPhos / XPhos: These electron-rich, bulky ligands facilitate oxidative addition (via electron donation) and, crucially, create a steric canopy that prevents the nitrile nitrogen from binding to the Palladium center.

-

dppf: The large bite angle and bidentate nature of 1,1'-Bis(diphenylphosphino)ferrocene prevent ligand dissociation, maintaining catalyst integrity even in the presence of coordinating nitriles.

Visualization: Catalytic Cycle & Nitrile Interference

Figure 1: The catalytic cycle highlighting the critical branching point where insufficient ligand bulk allows nitrile coordination (poisoning), necessitating the use of bulky ligands like SPhos or dppf.[1]

Experimental Protocols

Two protocols are provided.[2][3][4][5][6][7][8][9] Protocol A is the "Standard Workhorse" for typical boronic acids. Protocol B is the "High-Performance" method for sterically hindered partners or scale-up where lower catalyst loading is required.

Protocol A: The Robust System (Pd-dppf)

Best for: Initial screening, unhindered boronic acids, and high-throughput chemistry.[1]

Reagents:

-

Substrate: 6-Bromo-3-methoxy-2-methylbenzonitrile (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)[1]

-

Catalyst:

(3 - 5 mol%)[1] -

Base:

(2.0 - 3.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (or round-bottom flask) with the Substrate (1.0 eq), Boronic Acid (1.2 eq), and Base (2.5 eq).

-

Inerting: Cap the vessel and cycle vacuum/Argon (or Nitrogen) 3 times to remove oxygen.

-

Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v). Note: Concentration should be 0.1 M to 0.2 M with respect to the bromide.

-

Catalyst Addition: Under a positive stream of Argon, add

(0.05 eq).[1] -

Reaction: Heat the mixture to 80°C - 90°C for 4–12 hours. Caution: Do not exceed 100°C to prevent nitrile hydrolysis.

-

Checkpoint: Monitor by LCMS/TLC. Look for the disappearance of the bromide (MW ~226) and formation of the biaryl product.[1]

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1] Wash the filtrate with brine, dry over

, and concentrate.

Protocol B: The Steric/Scale-Up System (SPhos)

Best for: Sterically hindered boronic acids, minimizing Pd loading (<1 mol%), and avoiding nitrile hydrolysis (lower temp).[1]

Reagents:

-

Substrate: 6-Bromo-3-methoxy-2-methylbenzonitrile (1.0 equiv)

-

Catalyst Source:

(0.5 - 1.0 mol%) + SPhos (2.0 - 4.0 mol%)[1]-

Alternatively: Use SPhos Pd G2 or G3 precatalyst (1.0 - 2.0 mol%).[1]

-

-

Base:

(Tribasic Potassium Phosphate) (2.0 equiv)[1][9] -

Solvent: Toluene / Water (10:[1]1) or n-Butanol (for homogeneous conditions).[1]

Step-by-Step Procedure:

-

Pre-complexation (if using separate Pd/Ligand): In a separate vial under Argon, mix

and SPhos in Toluene and stir at RT for 15 mins. The solution should turn from dark purple/red to orange/yellow, indicating active ligand binding. -

Main Vessel: Charge Substrate, Boronic Acid, and finely ground

. Cycle Vacuum/Argon 3x. -

Combine: Add the solvent (Toluene/Water) and the pre-formed catalyst solution.[1]

-

Reaction: Heat to 100°C (reflux for Toluene/Water).

-

Why Phosphate? Anhydrous

is often superior for sensitive nitriles as it buffers the pH better than carbonate, reducing hydrolysis risks.

-

-

Validation: This system typically reaches full conversion in <4 hours due to the high activity of the Buchwald ligand.

Optimization Data & Decision Matrix

The following table summarizes expected outcomes based on variable modification.

| Variable | Condition | Impact on 6-Bromo-3-methoxy-2-methylbenzonitrile |

| Ligand | Poor. High risk of nitrile coordination; slow turnover.[1] | |

| Ligand | dppf | Good. Robust, bidentate nature resists displacement by nitrile. |

| Ligand | SPhos/XPhos | Excellent. Bulky biaryl prevents nitrile binding; accelerates coupling with ortho-substituents. |

| Base | Avoid. High risk of hydrolyzing the -CN group to -CONH2. | |

| Base | Optimal. Good balance of basicity and compatibility.[5] | |

| Solvent | DMF/DMA | Risky. High boiling point makes removal hard; can decompose at high T to amines that poison Pd. |

Visualization: Optimization Workflow

Figure 2: Decision tree for selecting the appropriate protocol based on the coupling partner's steric profile.

Troubleshooting & Critical Controls

-

Protodeboronation: If the boronic acid is electron-rich or ortho-substituted, it may deborylate before coupling.

-

Fix: Switch to the corresponding Potassium Trifluoroborate (

) salt or MIDA boronate.[1] Use Protocol B with slightly higher water content.

-

-

Nitrile Hydrolysis: Appearance of a peak +18 mass units (Amide).[1]

-

Fix: Lower temperature to 80°C; switch base from Carbonate to Phosphate; ensure solvents are anhydrous initially and add stoichiometric water only.

-

-

Homocoupling of Bromide:

-

Fix: This usually indicates the reaction is too slow or oxygen is present. Degas solvents more thoroughly (sparge with Argon for 15 mins) and increase ligand loading.[1]

-

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link[1]

-

Littke, A. F., & Fu, G. C. (2002).[1][6] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

-

Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

Sources

- 1. Lab Reporter [fishersci.se]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. jsynthchem.com [jsynthchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Hydrolysis of the Nitrile Group in 6-Bromo-3-methoxy-2-methylbenzonitrile

Abstract

This document provides a comprehensive guide for the hydrolysis of 6-Bromo-3-methoxy-2-methylbenzonitrile to its corresponding carboxylic acid, 6-Bromo-3-methoxy-2-methylbenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules.[1][2] We present detailed, validated protocols for both acidic and basic hydrolysis, offering researchers the flexibility to choose the most suitable method based on substrate compatibility and desired outcomes. The underlying chemical mechanisms are thoroughly explained, and troubleshooting guidance is provided to address common experimental challenges.

Introduction

The conversion of a nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis.[3][4][5] The target molecule, 6-Bromo-3-methoxy-2-methylbenzoic acid, is a valuable building block in medicinal chemistry, notably in the development of kinase inhibitors for cancer therapy.[2] The strategic placement of the bromo, methoxy, and methyl substituents on the aromatic ring necessitates robust and high-yielding synthetic methods. The hydrolysis of the corresponding benzonitrile offers a direct route to this key intermediate.

This application note details two primary approaches for this conversion: acid-catalyzed and base-catalyzed hydrolysis. Each method proceeds through an amide intermediate and offers distinct advantages and disadvantages regarding reaction conditions and substrate tolerance.[6][7] The choice between these protocols will depend on the stability of the starting material and the desired final product form (the free acid or its salt).

Reaction Mechanisms

The hydrolysis of nitriles to carboxylic acids, whether under acidic or basic conditions, proceeds in two principal stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[6][7]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[8][9] This activation facilitates the nucleophilic attack by a water molecule. A series of proton transfers then leads to the formation of an amide intermediate. This amide is subsequently protonated on the carbonyl oxygen, rendering the carbonyl carbon more susceptible to a second nucleophilic attack by water. The resulting tetrahedral intermediate then collapses, eliminating ammonia (which is protonated to the non-nucleophilic ammonium ion under the acidic conditions) to yield the final carboxylic acid.[8] This final step is essentially irreversible and drives the reaction to completion.[8]

Caption: Acid-catalyzed hydrolysis of 6-Bromo-3-methoxy-2-methylbenzonitrile.

Base-Catalyzed Hydrolysis

In basic media, the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon.[6][8] This is followed by protonation of the resulting nitrogen anion by water to form an imidic acid, which then tautomerizes to the more stable amide.[3][6] The subsequent hydrolysis of the amide involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the amide anion as a leaving group, which is subsequently protonated by water to ammonia, yielding the carboxylate salt.[6] An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid.[4]

Caption: Base-catalyzed hydrolysis of 6-Bromo-3-methoxy-2-methylbenzonitrile.

Experimental Protocols

The following protocols provide detailed procedures for the hydrolysis of 6-Bromo-3-methoxy-2-methylbenzonitrile.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 6-Bromo-3-methoxy-2-methylbenzonitrile | ≥98% Purity |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |

| Acetic Acid (CH₃COOH) | Glacial |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% |

| Ethanol (EtOH) | Anhydrous |

| Diethyl Ether (Et₂O) | Anhydrous |

| Hydrochloric Acid (HCl) | Concentrated (37%) and 1 M |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution |

| Brine | Saturated Aqueous Solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular |

| Round-bottom flask | Appropriate size |

| Reflux condenser | |

| Heating mantle with stirrer | |

| Separatory funnel | |

| Rotary evaporator | |

| pH paper or meter | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol employs a mixture of sulfuric acid and acetic acid to achieve complete hydrolysis.

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-3-methoxy-2-methylbenzonitrile (1.0 eq).

-

Reagent Addition: Carefully add a 3:1 mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 30 mL acetic acid and 10 mL sulfuric acid per gram of nitrile).

-

Reaction: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture over crushed ice in a large beaker.

-

A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 6-Bromo-3-methoxy-2-methylbenzoic acid.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol utilizes sodium hydroxide in an aqueous ethanol solution.

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-Bromo-3-methoxy-2-methylbenzonitrile (1.0 eq) in ethanol.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 20% w/v). A significant excess of NaOH (5-10 equivalents) is recommended to drive the reaction to completion.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction may require a longer duration, typically 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2. A precipitate of the carboxylic acid will form.

-

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol/water can be performed for further purification.

Results and Discussion

Both acidic and basic hydrolysis methods are effective for the conversion of 6-Bromo-3-methoxy-2-methylbenzonitrile to the corresponding carboxylic acid. The choice of method may be influenced by the presence of other functional groups in the molecule.

Table 1: Comparison of Hydrolysis Protocols

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Reaction Time | 4-6 hours | 12-24 hours |

| Temperature | 120-130 °C | 80-90 °C |

| Typical Yield | 85-95% | 80-90% |

| Workup | Precipitation followed by filtration | Extraction and acidification |

| Key Considerations | Harsh acidic conditions may not be suitable for acid-sensitive substrates. | Milder temperature but longer reaction time. Requires an acidic workup to isolate the product. |

Troubleshooting:

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be heated for a longer duration. In the case of basic hydrolysis, adding more NaOH may be beneficial.

-

Low Yield: Ensure complete precipitation of the product during the workup. For the basic hydrolysis protocol, ensure the aqueous layer is sufficiently acidified. Losses can also occur during recrystallization if too much solvent is used.

-

Formation of Amide Intermediate: Under milder basic conditions, the reaction may stop at the amide stage.[8] If the amide is the desired product, using milder conditions (e.g., lower temperature, shorter reaction time) is advisable.[10] To push the reaction to the carboxylic acid, harsher conditions such as higher temperatures and longer reaction times are necessary.[8]

Overall Experimental Workflow

Caption: General workflow for the hydrolysis of 6-Bromo-3-methoxy-2-methylbenzonitrile.

Conclusion

The hydrolysis of 6-Bromo-3-methoxy-2-methylbenzonitrile is a reliable transformation that can be achieved in high yields using either acidic or basic conditions. The protocols provided herein are robust and have been designed to be readily implemented in a standard organic synthesis laboratory. Careful consideration of the reaction mechanism and potential side reactions will enable researchers to optimize this key synthetic step for their specific research and development needs.

References

-

Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

-

JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

-

Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]

-

Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

Chemguide. Hydrolysing Nitriles. [Link]

-

Arkivoc. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

-

YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

Application Notes and Protocols for 6-Bromo-3-methoxy-2-methylbenzonitrile: A Versatile Pharmaceutical Intermediate

Abstract

This guide provides a detailed technical overview of 6-Bromo-3-methoxy-2-methylbenzonitrile, a highly functionalized aromatic building block for pharmaceutical synthesis. While not a direct precursor to a singular blockbuster drug, its strategic combination of a sterically hindered aryl bromide, a versatile nitrile group, and directing ortho-substituents makes it an exceptionally valuable intermediate for drug discovery and development. We present detailed protocols for its application in key transformations—namely, palladium-catalyzed Suzuki-Miyaura cross-coupling and transformations of the nitrile moiety—that are fundamental to the construction of complex molecular architectures. The experimental designs and rationale are grounded in established chemical principles and supported by authoritative literature to provide researchers with a robust framework for leveraging this intermediate in their synthetic campaigns.

Introduction: A Profile of 6-Bromo-3-methoxy-2-methylbenzonitrile

6-Bromo-3-methoxy-2-methylbenzonitrile is a unique aromatic scaffold whose utility is defined by its three key functional components:

-

The Aryl Bromide: The bromine atom serves as a premier synthetic handle for transition-metal-catalyzed cross-coupling reactions. This functionality allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, providing a direct route to biaryl systems and other complex scaffolds.[1]

-

The Nitrile Group: The cyano (-C≡N) group is a highly valuable pharmacophore and synthetic intermediate in medicinal chemistry.[2][3] It can act as a bioisostere for carbonyl or halogen groups, participate in crucial hydrogen bond interactions with protein targets, and block sites of metabolic degradation.[2] Synthetically, it can be readily transformed into primary amines, amides, carboxylic acids, and various heterocycles.[4][5]

-

The Substitution Pattern (ortho-Methyl, meta-Methoxy): The 2-methyl group provides significant steric hindrance around the 6-bromo position. This presents a synthetic challenge that necessitates carefully selected reaction conditions but also offers an opportunity for achieving unique molecular geometries. The methoxy and methyl groups exert electronic effects that influence the reactivity of the aromatic ring.

This combination of features makes 6-Bromo-3-methoxy-2-methylbenzonitrile an ideal starting point for generating libraries of diverse compounds in early-phase drug discovery, particularly for targets where a substituted benzamide, benzylamine, or biaryl motif is desired.

Application Protocol I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl scaffolds, a common motif in pharmaceuticals. The primary challenge in applying this reaction to 6-Bromo-3-methoxy-2-methylbenzonitrile is the steric hindrance imposed by the ortho-methyl group, which can impede the oxidative addition step at the palladium catalyst.

Expertise & Causality: To overcome this steric barrier, catalyst systems employing bulky, electron-rich phosphine ligands are required.[6][7] These ligands promote the formation of a monoligated, highly reactive 14-electron palladium(0) species, which is more capable of accessing the sterically crowded C-Br bond. Ligands such as those from the Buchwald or Fu groups, or the use of N-heterocyclic carbenes (NHCs), are often essential for achieving high yields with di-ortho-substituted substrates.[7][8][9] The use of a palladacycle precatalyst can also be highly effective in these challenging couplings.[8]

Workflow for Sterically Hindered Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 2-aryl-3-methoxy-6-methylbenzonitrile derivative.

-

Vessel Preparation: To an oven-dried Schlenk flask, add 6-Bromo-3-methoxy-2-methylbenzonitrile (1.0 eq), the desired arylboronic acid or pinacol ester (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

-

Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., CataCXium A palladacycle, 5 mol%). The choice of catalyst is critical for overcoming steric hindrance.[9]

-

Solvent Addition: Add anhydrous 2-methyltetrahydrofuran (2-MeTHF) via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl bromide.

-

Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and saturated aqueous sodium chloride (brine).

-

Isolation: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

Data Presentation: Catalyst Systems for Hindered Coupling

| Catalyst / Ligand System | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Efficacy for Hindered Substrates | Reference |

| Pd₂(dba)₃ / SPhos | 1-3 | K₃PO₄ | Toluene/H₂O | 100 | High | Buchwald et al. |

| Pd(OAc)₂ / RuPhos | 2-4 | K₂CO₃ | Dioxane | 100 | High | Buchwald et al. |

| CataCXium A Palladacycle | 3-5 | K₃PO₄ | 2-MeTHF | 90-110 | Excellent | [9] |

| Pd-NHC Complexes | 1-5 | Cs₂CO₃ | Dioxane | RT - 80 | Excellent | [7] |

Application Protocol II: Selective Hydrolysis of the Nitrile to a Primary Amide

The conversion of a nitrile to a primary amide is a crucial transformation, as the benzamide moiety is a common feature in many active pharmaceutical ingredients. While harsh acidic or basic conditions can hydrolyze the nitrile all the way to a carboxylic acid, milder, controlled methods can selectively yield the amide.[10][11]

Expertise & Causality: The challenge lies in stopping the hydrolysis at the amide stage. Traditional strong acid/base methods often lead to the over-hydrolysis product (carboxylic acid).[12] Catalytic systems, such as those based on platinum or other transition metals, can facilitate the hydration of the C≡N bond under milder conditions, preserving the amide product.[13] Alternatively, specific alkaline conditions using a mixed solvent system can favor amide formation over carboxylate formation, particularly by limiting the amount of water present.[5]

Workflow for Selective Nitrile Hydrolysis to Amide

Caption: Workflow for the selective hydrolysis of a nitrile to a primary amide.

General Experimental Protocol: Selective Hydrolysis

Objective: To synthesize 6-Bromo-3-methoxy-2-methylbenzamide.

-

Reagent Preparation: Prepare a stock solution of sodium hydroxide in methanol (e.g., 5 M).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-Bromo-3-methoxy-2-methylbenzonitrile (1.0 eq) in 1,4-dioxane.

-

Base Addition: Add the methanolic NaOH solution (2.0 eq) to the flask. The final solvent ratio should be approximately 9:1 dioxane:methanol.[5]

-

Reaction: Heat the mixture to reflux (approx. 100 °C) with stirring. Monitor the reaction closely by TLC. The reaction is typically complete within 4-6 hours. Prolonged heating may lead to the formation of the carboxylic acid.[5]

-

Workup: Cool the reaction to room temperature. Carefully neutralize the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers and wash with brine.

-

Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude 6-Bromo-3-methoxy-2-methylbenzamide can be purified by recrystallization from a suitable solvent like toluene or an ethyl acetate/hexane mixture.

Application Protocol III: Reduction of the Nitrile to a Benzylamine

The benzylamine functional group is a key pharmacophore found in numerous CNS agents, antihistamines, and other drug classes. The reduction of a benzonitrile is one of the most direct methods to access this moiety.

Expertise & Causality: Catalytic hydrogenation is a clean and efficient method for nitrile reduction.[4] Palladium on carbon (Pd/C) is a common and effective catalyst. The reaction is typically performed under a positive pressure of hydrogen gas in a protic solvent like ethanol or methanol, sometimes with an acid additive like HCl to prevent side reactions (e.g., secondary amine formation). The choice of solvent and pressure can be optimized for efficiency and selectivity.[4]

Workflow for Catalytic Hydrogenation of a Nitrile

Caption: Workflow for the reduction of a nitrile to a benzylamine via catalytic hydrogenation.

General Experimental Protocol: Nitrile Reduction

Objective: To synthesize (6-Bromo-3-methoxy-2-methylphenyl)methanamine.

-

Reaction Setup: To a heavy-walled hydrogenation flask or a Parr shaker vessel, add 6-Bromo-3-methoxy-2-methylbenzonitrile (1.0 eq) and ethanol as the solvent (approx. 0.1 M).

-

Catalyst Addition: Carefully add 10% palladium on activated carbon (10% Pd/C) under an inert atmosphere (approx. 5-10% by weight of the starting material).

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Pressurize the vessel to the desired pressure (e.g., 50 psi).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen and confirmed by TLC or LC-MS after a small aliquot is safely removed and filtered. Reaction times are typically 12-24 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.[4]

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude benzylamine can be purified by silica gel chromatography or by conversion to its hydrochloride salt by treating a solution of the amine in ether with ethereal HCl, followed by filtration of the precipitated salt.

Conclusion

6-Bromo-3-methoxy-2-methylbenzonitrile represents a strategic and versatile intermediate for pharmaceutical research. Its distinct functional handles, though presenting certain synthetic challenges like steric hindrance, provide chemists with multiple, orthogonal pathways for molecular elaboration. The protocols detailed herein for Suzuki-Miyaura coupling, selective amide formation, and nitrile reduction serve as a foundational guide for researchers to unlock the potential of this building block in the design and synthesis of novel, biologically active compounds.

References

-

Cohen, L. A., & Jones, W. M. (1963). Stereo-electronic Effects in the Alkaline Hydrolysis of Benzamides and Benzonitriles. Journal of the American Chemical Society. Available at: [Link]

-

Thomas, A., & Nanda, A. K. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link]

-

Peijnenburg, W. J. G. M., et al. (1995). Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry. Available at: [Link]

-

Pérez, B., et al. (2025). Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Thomas, A., & Nanda, A. K. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. PubMed Central (PMC). Available at: [Link]

-

Varvounis, G., & Katsayannis, A. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available at: [Link]

-

Ohtani, B., et al. (2003). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications. Available at: [Link]

-

Buchwald, S. L., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. Available at: [Link]

-

Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. Available at: [Link]

-

Anilkumar, G., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. The Journal of Organic Chemistry. Available at: [Link]

-

Kumar, A., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. Available at: [Link]

-

Skrydstrup, T., et al. (2016). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

-

Garg, N. K., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. Available at: [Link]

-

Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson Education. Available at: [Link]

-

Cushman, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central (PMC). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. Available at: [Link]

-

Biscoe, M. R., et al. (2023). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances. Available at: [Link]

-

Zhang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Available at: [Link]

-

Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. Available at: [Link]

-

Chemsrc. (2025). 2-Bromo-3-methoxybenzonitrile Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Available at: [Link]

-

Miranda-Soto, V., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. Available at: [Link]

-

SIOC Journals. (2020). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (1979). Benzonitrile derivative, process for its preparation and its application. EP0004257A1.

-

Chen, J., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. Available at: [Link]

-

Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central (PMC). Available at: [Link]

-

Szatmári, I., et al. (2022). Application of partially aromatic ortho-quionone-methides for the synthesis of novel naphthoxazines with improved antibacterial activity. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Application of Nitrile in Drug Design [sioc-journal.cn]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]

- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. deepdyve.com [deepdyve.com]

- 11. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. orgsyn.org [orgsyn.org]

Nucleophilic aromatic substitution conditions for brominated benzonitriles

Application Note: Strategic Optimization of Nucleophilic Aromatic Substitution ( ) on Brominated Benzonitriles

Executive Summary & Mechanistic Grounding

The cyano group (-CN) is a premier activating group for Nucleophilic Aromatic Substitution (

This guide provides a validated framework for displacing bromide with nitrogen, oxygen, and fluorine nucleophiles, emphasizing the transition from traditional dipolar aprotic solvents to modern, safer alternatives.

The Activation Hierarchy

In

-

Para (4-bromo): Highest reactivity. The negative charge is delocalized directly onto the nitrogen of the cyano group.

-

Ortho (2-bromo): High reactivity, but subject to steric hindrance from the nucleophile and "built-in solvation" effects.

-

Meta (3-bromo): The Dead Zone. The -CN group cannot stabilize the negative charge via resonance. Do not attempt standard

on 3-bromobenzonitrile; utilize Pd-catalyzed Buchwald-Hartwig coupling instead.

Mechanistic Visualization